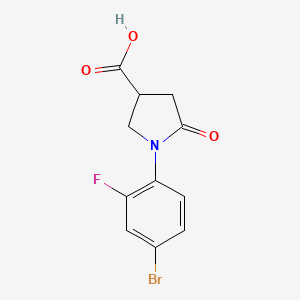

1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrFNO3 and its molecular weight is 302.099. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with related compounds.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring, a carboxylic acid group, and halogenated aromatic substituents. Its molecular formula is C12H10BrFNO3 with a molecular weight of approximately 302.10 g/mol. The presence of bromine and fluorine atoms enhances its biological activity by influencing its interaction with various molecular targets.

Research indicates that this compound exhibits significant inhibitory activity against the BACE-1 enzyme, which plays a critical role in the pathogenesis of Alzheimer's disease. The compound demonstrates sub-micromolar activity against this target, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Enzyme Inhibition

The mechanism by which this compound inhibits BACE-1 involves binding to the active site of the enzyme, disrupting amyloid precursor protein processing. This action is crucial in reducing amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology .

Anticancer Activity

In vitro studies have assessed the anticancer properties of various derivatives of 5-oxopyrrolidine, including this compound. These studies utilized human lung adenocarcinoma (A549) cell lines to evaluate cytotoxic effects. The results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity:

| Compound | A549 Cell Viability (%) | Structural Features |

|---|---|---|

| 1 | 78–86 | Basic structure |

| 6 | 64 | 4-Chlorophenyl substitution |

| 7 | 61 | 4-Bromophenyl substitution |

| 8 | <66 | 4-Dimethylamino phenyl substitution |

Notably, compounds with bromine or chlorine substitutions showed improved anticancer activity compared to their unsubstituted counterparts .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored against multidrug-resistant pathogens. Screening against strains such as Staphylococcus aureus demonstrated promising results, indicating its potential as an antimicrobial agent in treating resistant infections .

Case Studies and Research Findings

- Alzheimer's Disease : A study highlighted the compound's role in inhibiting BACE-1, suggesting it could be developed further as a therapeutic agent for Alzheimer's disease.

- Cancer Treatment : Another investigation evaluated the cytotoxic effects on A549 cells, revealing that certain structural modifications led to significant reductions in cell viability, indicating potential for development as an anticancer drug .

- Antimicrobial Properties : Research into the compound's antimicrobial activity showed effectiveness against resistant strains of bacteria, suggesting applications in infection control and treatment .

科学研究应用

Medicinal Chemistry Applications

1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated primarily for its potential as a therapeutic agent in neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that it exhibits significant inhibitory activity against the BACE-1 enzyme, which is crucial in the amyloid precursor protein processing pathway implicated in Alzheimer's pathology.

Case Study: BACE-1 Inhibition

A study demonstrated that this compound shows sub-micromolar activity against BACE-1, suggesting its potential as a lead compound for developing Alzheimer's therapeutics. The interaction studies revealed that the compound could alter enzymatic activities, impacting cellular pathways relevant to neurodegeneration .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, enhancing the compound's utility in synthesizing derivatives with varied biological activities.

- Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Oxidizing agents can introduce additional functional groups, leading to more complex derivatives.

These reactions are essential for developing new compounds with tailored properties for specific applications .

The biological activity of this compound extends beyond enzyme inhibition. Research has indicated that this compound may possess antimicrobial and anticancer properties. The halogen substituents enhance its binding affinity to various biological targets, thus modulating their activity .

常见问题

Q. Basic: What are the established synthetic routes for 1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclization reactions using halogen-substituted aniline derivatives. A common approach involves reacting 4-bromo-2-fluoroaniline with itaconic acid under reflux in water or acidic media (e.g., HCl or H₂SO₄ as catalysts). Key steps include:

- Cyclization : Formation of the pyrrolidine ring via nucleophilic attack and dehydration .

- Optimization : Reaction temperatures (80–100°C) and solvent polarity significantly impact yield. For example, aqueous systems promote cyclization efficiency, while aprotic solvents may require longer reaction times .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrrolidine ring structure, substituent positions (e.g., bromo and fluoro groups on the phenyl ring), and carboxylic acid proton resonance (~12–14 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with pyrrolidine ring cleavage .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups .

Q. Advanced: How do halogen substitutions (Br, F) influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity increases the phenyl ring’s electron-withdrawing character, enhancing electrophilic substitution resistance. Bromine’s polarizability stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivative synthesis .

- Biological Implications : Fluorine improves metabolic stability and membrane permeability, while bromine enhances binding affinity to hydrophobic enzyme pockets. Comparative studies of Cl/Br/F analogs show brominated derivatives exhibit superior anticancer activity in vitro (IC₅₀ values ≤10 µM) .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

Discrepancies arise from variations in:

- Catalyst Selection : HCl (40% yield) vs. H₂SO₄ (65% yield) due to differences in protonation efficiency and side-reaction suppression .

- Solvent Systems : Water promotes higher yields by stabilizing intermediates, while THF or DMF may trap reactive species, reducing efficiency.

- Workup Protocols : Inadequate purification (e.g., incomplete removal of unreacted aniline) lowers isolated yields. Validate purity via HPLC (≥95% threshold) .

Q. Advanced: What strategies optimize the compound’s biological activity for targeted drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., kinases) by simulating binding to the bromophenyl moiety .

Q. Basic: What are the stability considerations for this compound under storage conditions?

Methodological Answer:

- Light Sensitivity : The bromine-fluorine substituents increase susceptibility to photodegradation. Store in amber vials at -20°C under inert gas (N₂/Ar) .

- Hydrolysis Risk : The carboxylic acid group may esterify in alcoholic solvents. Use anhydrous DMSO or DMF for long-term stock solutions .

Q. Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- In Vitro Assays : Measure ROS (reactive oxygen species) levels in cell lines (e.g., HEK-293) using DCFH-DA fluorescence. Compare with control groups treated with N-acetylcysteine (ROS inhibitor) .

- Enzyme Inhibition Studies : Test inhibition of NADPH oxidase (IC₅₀) via lucigenin chemiluminescence. Structural analogs with electron-withdrawing groups (e.g., -NO₂) show enhanced activity .

Q. Basic: What computational tools aid in predicting the compound’s physicochemical properties?

Methodological Answer:

- Lipinski’s Rule of Five : Calculate logP (≤5), molecular weight (≤500 Da), and hydrogen bond donors/acceptors using ChemDraw or SwissADME .

- pKa Prediction : Software like MarvinSketch estimates carboxylic acid pKa (~2.5–3.5), critical for assessing ionization at physiological pH .

Q. Advanced: What synthetic challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

- Exotherm Management : Cyclization reactions are exothermic; use jacketed reactors with controlled cooling to prevent decomposition .

- Byproduct Formation : Bromine displacement by nucleophiles (e.g., OH⁻) generates undesired phenolic derivatives. Monitor via TLC and optimize stoichiometry .

Q. Advanced: How does the compound interact with serum proteins in pharmacokinetic studies?

Methodological Answer:

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure binding to albumin (≥90% binding common for lipophilic pyrrolidine derivatives) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Major pathways include pyrrolidine ring oxidation and debromination .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCQMDMNCXKMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=C(C=C2)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。